3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea
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Overview
Description
3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a phenylpiperazine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the oxolane and phenylpiperazine intermediates. The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions. The phenylpiperazine moiety is often prepared via the reaction of phenylhydrazine with ethylene oxide, followed by further functionalization.
The final step involves the coupling of the oxolane and phenylpiperazine intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or carboxylic acid derivative.
Reduction: The phenylpiperazine moiety can be reduced to form a secondary amine.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various urea derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylpiperazine moiety may bind to certain receptors or enzymes, modulating their activity. The oxolane ring and urea linkage could also contribute to the compound’s overall bioactivity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-(oxolan-2-yl)urea: Similar structure but with different positioning of the oxolane and urea groups.
3-[(Tetrahydrofuran-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Contains a tetrahydrofuran ring instead of an oxolane ring.
N-(2-(4-Phenylpiperazin-1-yl)ethyl)-N’-(oxolan-2-ylmethyl)urea: Different substitution pattern on the urea linkage.
Uniqueness
3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZOCWMJGYGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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